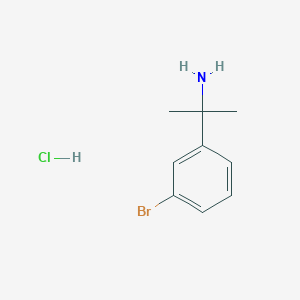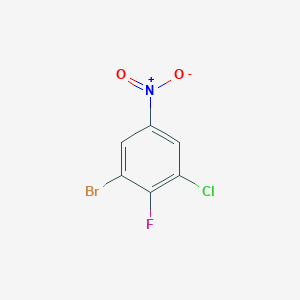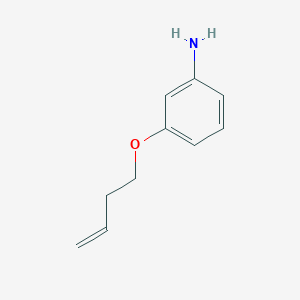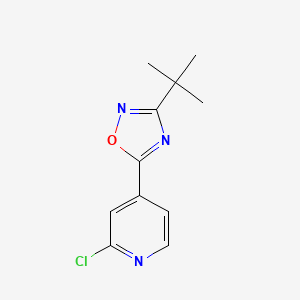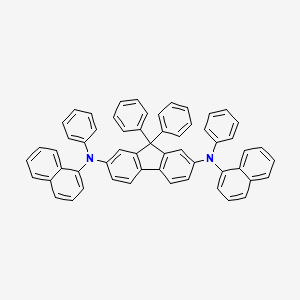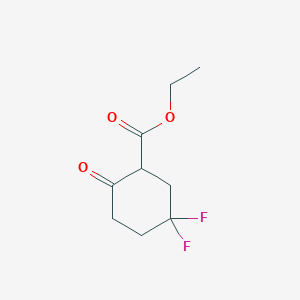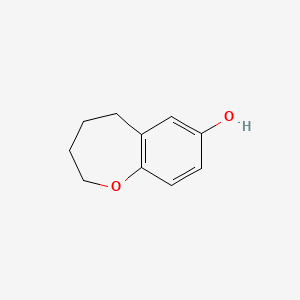
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
Übersicht
Beschreibung
“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 164.2 .Wissenschaftliche Forschungsanwendungen
Syntheses and Anticholinesterase Activity
The synthesis of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol demonstrated potent acetylcholinesterase (AChE) inhibition properties. These compounds have shown to enhance brain acetylcholine levels in vivo, indicating potential applications in treating cognitive disorders or diseases characterized by cholinergic deficits, such as Alzheimer's disease (Chen et al., 1994).
Metabolism and Disposition Studies
In a study on the metabolism and disposition of an α4β2 nicotinic acetylcholine receptor partial agonist, significant species-specific dispositional profiles were observed. Understanding the metabolism of such compounds can provide valuable insights into their pharmacokinetic behaviors and potential therapeutic applications (Shaffer et al., 2010).
Acetylcholinesterase Inhibitors
Compounds designed as central selective acetylcholinesterase (AChE) inhibitors based on specific structural considerations demonstrated potent inhibitory activities. Such compounds have implications in the treatment of neurodegenerative diseases, where enhancement of cholinergic function is a therapeutic strategy (Ishihara et al., 1994).
Dopamine Receptor Research
Research on dopamine receptor agonists and antagonists, especially those focusing on D1 and D2 receptors, has elucidated their roles in various neural and behavioral processes. These studies contribute to our understanding of dopamine's role in reinforcement, motor control, and possibly the development of drugs targeting psychiatric and neurological disorders (Ikemoto et al., 1997).
Radiotracer Development for Imaging
Development of fluorinated derivatives of benzazepines for dopamine D1 receptors resulted in compounds with high affinity and selectivity, useful for brain imaging techniques like positron emission tomography (PET). Such compounds are instrumental in studying the dopaminergic system in various neurological disorders (Mukherjee et al., 1993).
Cognitive Impairment and Cerebral Hypoperfusion
The compound TAK-147, an acetylcholinesterase inhibitor, showed potential in ameliorating memory deficits induced by chronic cerebral ischemia in rats. This highlights its therapeutic potential in conditions involving cerebral hypoperfusion and cognitive impairment (Xu et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGVDWUQJTHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696310 | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL | |
CAS RN |
32337-93-2 | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




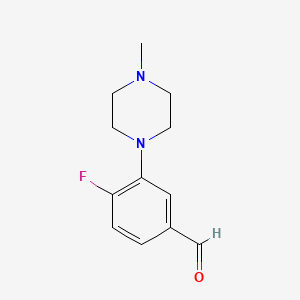
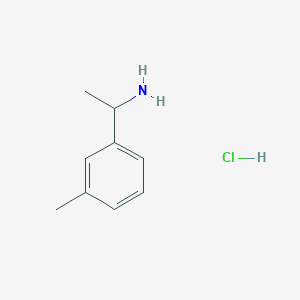
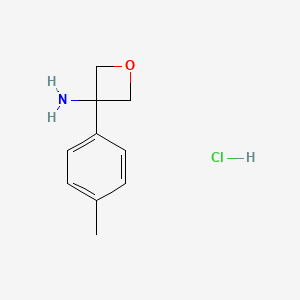
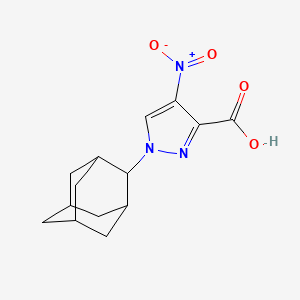

![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)

